
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one: is a fluorinated organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of difluoro and trifluoromethyl groups, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the difluoro and trifluoromethyl groups. For example, the preparation might involve the use of fluorinating agents such as potassium fluoride or silver difluoride in solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoro-7-(trifluoromethyl)-2H-chromen-4-one: A structurally similar compound with slight variations in the ring structure.
4,4-Difluorocyclohexanamine: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,3-Difluoro-7-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
Propiedades
Número CAS |
920334-50-5 |
|---|---|
Fórmula molecular |
C10H5F5O2 |
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
3,3-difluoro-7-(trifluoromethyl)-2H-chromen-4-one |
InChI |
InChI=1S/C10H5F5O2/c11-9(12)4-17-7-3-5(10(13,14)15)1-2-6(7)8(9)16/h1-3H,4H2 |
Clave InChI |
VYUQVIYLPGOUCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12636497.png)
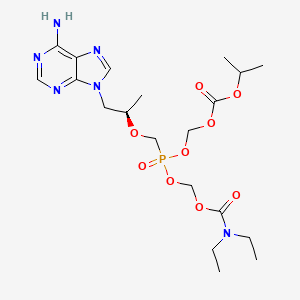
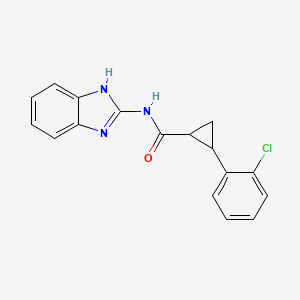
![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
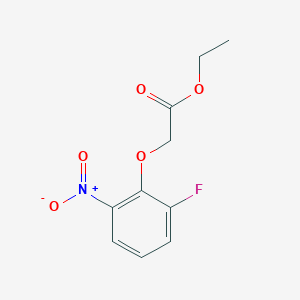
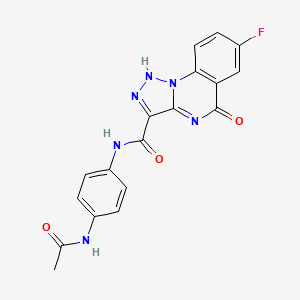
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
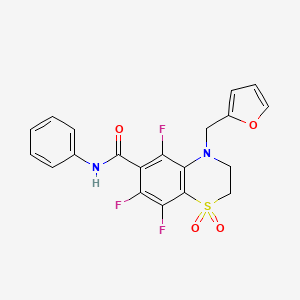
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
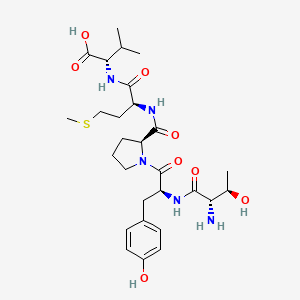
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)

